molecular formula C20H18FN3O2S B2932643 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone CAS No. 2177366-32-2

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone

Cat. No. B2932643
CAS RN: 2177366-32-2
M. Wt: 383.44
InChI Key: LKYWCEIYUZENGT-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole moiety is a heterocyclic compound that exhibits a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .


Synthesis Analysis

1,3,4-Thiadiazole was discovered by Emil Fischer in 1882. It has been synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .


Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .


Chemical Reactions Analysis

Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4’-fluoro-[1,1’-biphenyl]-4-yl)methanone”, focusing on six unique applications:

Anticancer Activity

Compounds with the 1,3,4-Thiadiazole moiety have been studied for their potential anticancer properties. They have been tested in vitro for cytotoxic activities against various cancer cell lines, such as MCF-7 breast cancer cells .

Antifungal Activity

These compounds have also shown promise in antifungal applications. They have been evaluated for their in vitro antifungal activities against a range of fungi, including G. zeae and B. dothidea, using techniques like the poison plate method .

Antiepileptic Agents

Modifications in the 1,3,4-Thiadiazole structure have produced derivatives that act as potent anticonvulsant agents with reduced toxicity. These agents are being explored for their efficacy in treating epilepsy .

Antibacterial Agents

The broad spectrum of activity against various pathogens makes 1,3,4-Thiadiazole a valuable scaffold for developing new antibacterial agents. Research has focused on synthesizing potent derivatives with enhanced antimicrobial activity .

Anti-Microbial Agents

Beyond antibacterial properties, these compounds exhibit a wide range of biological activities including anti-microbial effects. They are part of ongoing research to develop drugs that can combat microbial infections effectively .

Pharmacological Evaluation

There is ongoing research to evaluate the pharmacological aspects of these compounds, including their efficacy and safety profiles in various therapeutic applications .

Future Directions

The 1,3,4-thiadiazole moiety continues to be a focus of research due to its wide range of biological activities. Future research may focus on creating new derivatives with improved efficacy and safety profiles .

Mechanism of Action

properties

IUPAC Name

[4-(4-fluorophenyl)phenyl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c21-17-7-5-15(6-8-17)14-1-3-16(4-2-14)19(25)24-11-9-18(10-12-24)26-20-23-22-13-27-20/h1-8,13,18H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYWCEIYUZENGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone

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